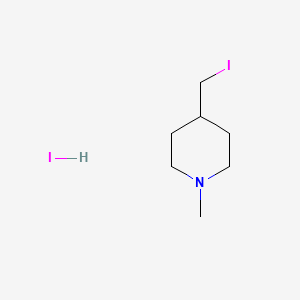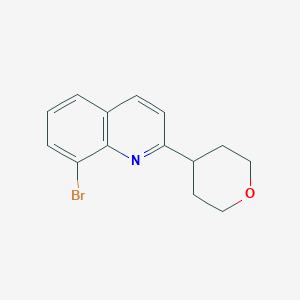
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline typically involves the bromination of 2-(tetrahydro-2H-pyran-4-yl)quinoline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinoline derivatives with hydroxyl or carbonyl functional groups.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinoline core play crucial roles in binding to these targets and modulating their activity. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)quinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromoquinoline: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its solubility and bioavailability.
4-Bromo-2-(tetrahydro-2H-pyran-2-yl)thiazole: Contains a thiazole ring instead of a quinoline ring, leading to different chemical properties and applications.
Uniqueness
8-Bromo-2-(tetrahydro-2H-pyran-4-yl)quinoline is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
8-bromo-2-(oxan-4-yl)quinoline |
InChI |
InChI=1S/C14H14BrNO/c15-12-3-1-2-11-4-5-13(16-14(11)12)10-6-8-17-9-7-10/h1-5,10H,6-9H2 |
InChI Key |
NBBSGGPNOXDIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=C(C=CC=C3Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
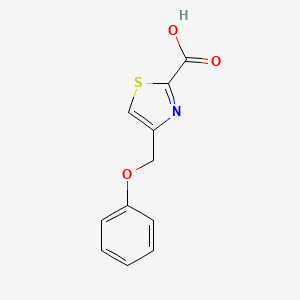
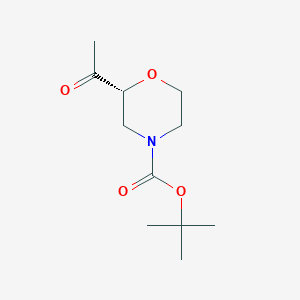
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
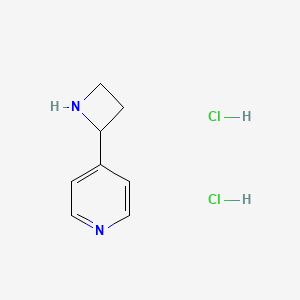

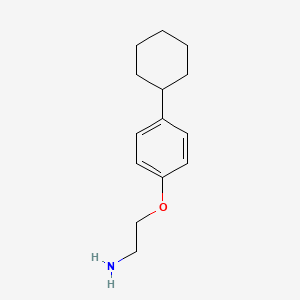

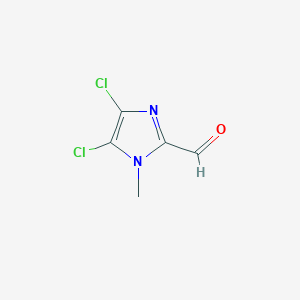

![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)

